molecular formula C13H12N4S2 B12912614 4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile CAS No. 647832-49-3

4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B12912614
CAS No.: 647832-49-3
M. Wt: 288.4 g/mol
InChI Key: JYRKURAVSSUDCV-UHFFFAOYSA-N
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Description

4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4,6-dimethylthio-5-cyanopyrimidine with benzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzylamine, sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with different amino or thio groups.

Scientific Research Applications

4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-Amino-2-(ethylthio)pyrimidine-5-carbonitrile
  • 4-Amino-2-(phenylthio)pyrimidine-5-carbonitrile

Uniqueness

4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile is unique due to the presence of both benzylthio and methylthio groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a pharmaceutical intermediate and its interactions with biological targets.

Biological Activity

4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-diabetic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrimidine core substituted with amino, benzylthio, and methylthio groups. Its empirical formula is C12H12N4S2C_{12}H_{12}N_4S_2, and it possesses a molecular weight of approximately 284.37 g/mol.

Biological Activity Overview

Research has indicated that derivatives of pyrimidine compounds often exhibit significant biological activities, including:

  • Antitumor Activity : Several studies have highlighted the potential of pyrimidine derivatives as anticancer agents. The structural features of this compound suggest it may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Antidiabetic Effects : Some derivatives have shown promise in managing blood glucose levels and improving insulin sensitivity, making them candidates for further investigation in diabetes treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation.
  • Induction of Apoptosis : Studies have shown that certain pyrimidine derivatives can trigger apoptotic pathways in cancer cells, which may be a critical factor in their anticancer efficacy .
  • Antioxidant Properties : Some research suggests that these compounds possess antioxidant capabilities, which could protect cells from oxidative stress associated with cancer progression .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the effects of various pyrimidine derivatives on human breast cancer cells (MDA-MB-231). The results indicated that compounds similar to this compound inhibited tumor growth significantly in a dose-dependent manner .
    • Histological analysis revealed increased apoptosis markers in treated tumors compared to controls, supporting the compound's potential as an anticancer agent.
  • Diabetes Management :
    • In another investigation focusing on the antidiabetic properties of pyrimidine derivatives, compounds were tested for their ability to lower blood glucose levels in diabetic models. Results showed promising reductions in glucose levels alongside improvements in insulin sensitivity .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntitumorHighInhibition of cell proliferation
Induction of ApoptosisSignificantActivation of apoptotic pathways
AntidiabeticModerateImproved insulin sensitivity
AntioxidantPresentReduction of oxidative stress

Properties

CAS No.

647832-49-3

Molecular Formula

C13H12N4S2

Molecular Weight

288.4 g/mol

IUPAC Name

4-amino-2-benzylsulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C13H12N4S2/c1-18-12-10(7-14)11(15)16-13(17-12)19-8-9-5-3-2-4-6-9/h2-6H,8H2,1H3,(H2,15,16,17)

InChI Key

JYRKURAVSSUDCV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1C#N)N)SCC2=CC=CC=C2

Origin of Product

United States

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